molecular formula C22H20ClN5O3 B14975161 3-(4-chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

3-(4-chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B14975161
M. Wt: 437.9 g/mol
InChI Key: UEQZTLNTJLQLTA-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-N-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrrolo[3,2-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(4-CHLOROPHENYL)-N-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 4-(dimethylamino)phenyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-CHLOROPHENYL)-N-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-CHLOROPHENYL)-N-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE stands out due to its unique structural features and potential applications. Similar compounds include other pyrrolo[3,2-d]pyrimidine derivatives, which may have different substituents and thus different properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities.

Properties

Molecular Formula

C22H20ClN5O3

Molecular Weight

437.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H20ClN5O3/c1-26(2)15-10-6-14(7-11-15)24-20(29)17-12-27(3)19-18(17)25-22(31)28(21(19)30)16-8-4-13(23)5-9-16/h4-12H,1-3H3,(H,24,29)(H,25,31)

InChI Key

UEQZTLNTJLQLTA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)N(C)C

Origin of Product

United States

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